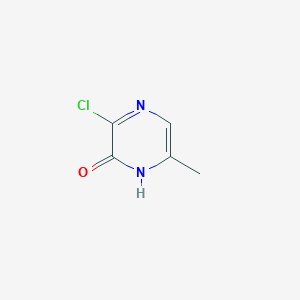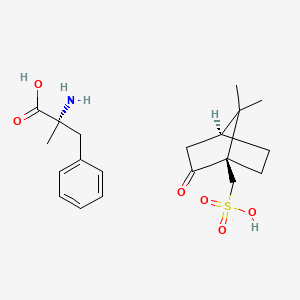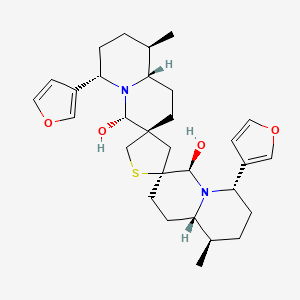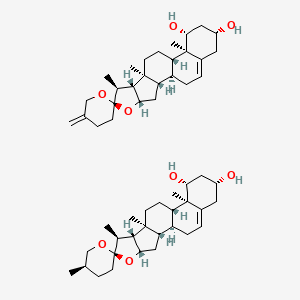
ルスコレクタール(配合剤)
説明
科学的研究の応用
がん化学療法
ルスコレクタールは、Ru(II)/(III)イオン錯体を含んでおり、がん化学療法における潜在的な用途があります . これらの錯体は、多くの副作用を引き起こすことが知られているPt(II)錯体よりも大きな可能性を提供する可能性があります . ルテニウム錯体は、がん細胞株に関する研究に多くの注目を集めており、臨床試験が行われています .
2型糖尿病の治療
ルテニウム錯体は、2型糖尿病の治療についても評価されています . 正確なメカニズムと有効性は、現在も調査中です。
アルツハイマー病の治療
ルテニウム錯体のもう1つの潜在的な用途は、アルツハイマー病の治療です . これらの錯体は、病気と関連する生物学的受容体と相互作用する可能性がありますが、有効性を確認するためには、さらなる研究が必要です。
HIV治療
ルテニウム錯体は、HIV治療における潜在的な使用について評価されています . これらの錯体は、ウイルスの複製能力を妨げる可能性がありますが、これを確認するためにはさらなる研究が必要です。
がん化学療法における光増感剤
ルテニウム錯体は、がん化学療法における使用のために、ポリピリジン配位子を持つ潜在的な光増感剤として評価されています . 光増感剤は、光にさらされると別の物質に化学的変化をもたらす物質です。
痔核の治療と局所麻酔
ルスコレクタールの成分であるルスコゲニンは、痔核の治療と局所麻酔のために、局所麻酔薬と組み合わせて使用される抗炎症ステロイドです .
作用機序
Target of Action
Ruscorectal is a combination drug that primarily targets hemorrhoids . The primary active ingredient in Ruscorectal is Ruscogenin, an anti-inflammatory steroid .
Mode of Action
It is known that ruscogenin, the primary active ingredient, exhibits anti-inflammatory properties . It is used in combination with local anesthetics for the treatment of hemorrhoids and for local anesthesia .
Biochemical Pathways
The efficacy of combination therapy, such as ruscorectal, relies on the combined treatments’ capacity to address multiple distinct pathways, leading to a reduction in drug resistance .
Result of Action
The result of Ruscorectal’s action is the alleviation of symptoms associated with hemorrhoids, likely due to the anti-inflammatory properties of Ruscogenin . .
Action Environment
It is known that the effectiveness of combination therapies can be influenced by various factors, including the patient’s overall health status, the presence of other medications, and individual genetic variations .
生化学分析
Biochemical Properties
Ruscorectal (combination) plays a significant role in biochemical reactions due to its anti-inflammatory properties. The primary components, Ruscogenin and Neoruscogenin, interact with various enzymes and proteins to exert their effects. Ruscogenin, for instance, is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions help reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, Ruscorectal (combination) interacts with proteins involved in the immune response, modulating their activity to reduce inflammation and promote healing .
Cellular Effects
Ruscorectal (combination) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Ruscogenin, a component of Ruscorectal (combination), has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response . By inhibiting NF-κB, Ruscorectal (combination) reduces the expression of pro-inflammatory genes and cytokines, leading to decreased inflammation. Additionally, Ruscorectal (combination) has been shown to modulate the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ruscorectal (combination) involves several key interactions at the molecular level. Ruscogenin, one of the primary components, binds to specific receptors on the surface of immune cells, inhibiting their activation and subsequent release of pro-inflammatory mediators . This binding interaction leads to the inhibition of enzyme activity, such as COX and LOX, which are involved in the synthesis of inflammatory mediators . Additionally, Ruscorectal (combination) modulates gene expression by inhibiting the activation of transcription factors like NF-κB, resulting in reduced expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ruscorectal (combination) have been observed to change over time. Studies have shown that the anti-inflammatory effects of Ruscorectal (combination) are sustained over a prolonged period, with minimal degradation of its active components . The stability of Ruscorectal (combination) in laboratory settings ensures its long-term efficacy in reducing inflammation and promoting healing. Additionally, long-term studies have demonstrated that Ruscorectal (combination) does not exhibit significant cytotoxicity, making it a safe option for prolonged use .
Dosage Effects in Animal Models
The effects of Ruscorectal (combination) vary with different dosages in animal models. Studies have shown that low to moderate doses of Ruscorectal (combination) effectively reduce inflammation and promote healing without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage of Ruscorectal (combination) to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
Ruscorectal (combination) is involved in various metabolic pathways, primarily related to its anti-inflammatory properties. The primary components, Ruscogenin and Neoruscogenin, are metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of Ruscorectal (combination) into its active metabolites, which exert their therapeutic effects. Additionally, Ruscorectal (combination) has been shown to modulate metabolic flux, leading to changes in the levels of various metabolites involved in the inflammatory response .
Transport and Distribution
The transport and distribution of Ruscorectal (combination) within cells and tissues involve specific transporters and binding proteins. Ruscogenin and Neoruscogenin, the primary components of Ruscorectal (combination), are transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) . Once inside the cells, these components bind to specific proteins, facilitating their distribution to target tissues. The localization and accumulation of Ruscorectal (combination) in inflamed tissues contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of Ruscorectal (combination) plays a crucial role in its activity and function. Studies have shown that Ruscogenin and Neoruscogenin, the primary components of Ruscorectal (combination), are localized in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct these components to their respective compartments. The subcellular localization of Ruscorectal (combination) ensures its optimal activity and function in reducing inflammation and promoting healing .
特性
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol;(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4.C27H40O4/c2*1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3;5,16,18-24,28-29H,1,6-14H2,2-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-;16-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTJXMKBDQFMHO-RNKMQGRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1.CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1.C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50933-59-0 | |
| Record name | Ruscorectal (combination) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050933590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Hydroxy-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1495632.png)

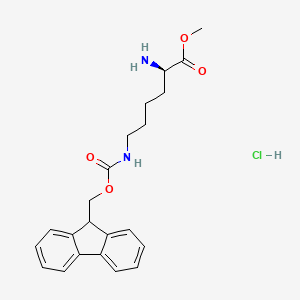
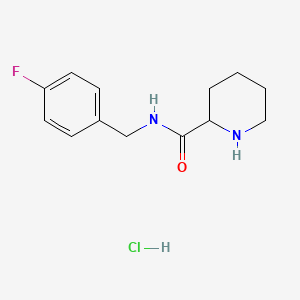

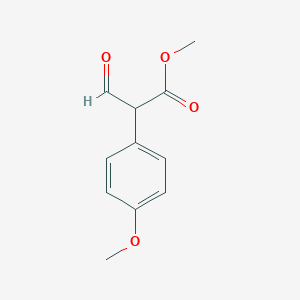
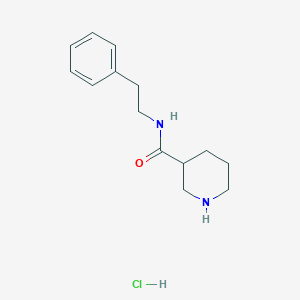
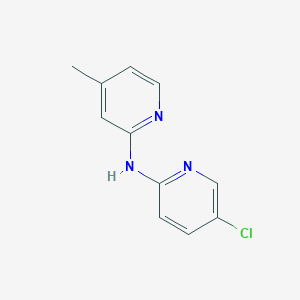
![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B1495685.png)
